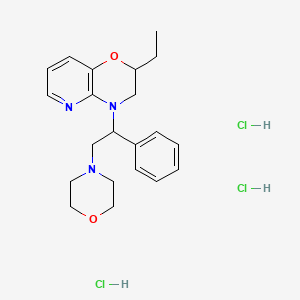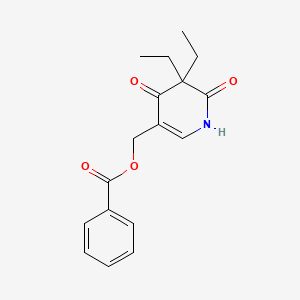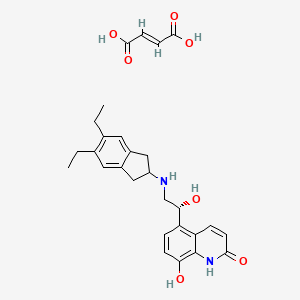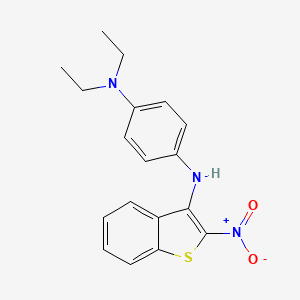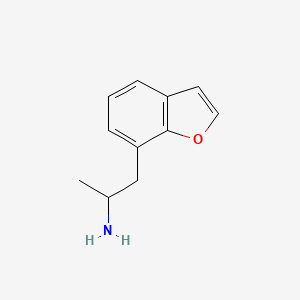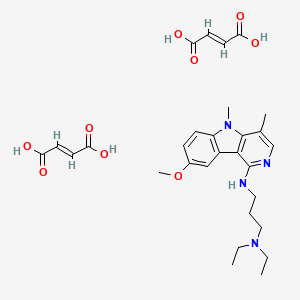
1-(3-Diethylaminopropyl)amino-4,5-dimethyl-8-methoxy-5H-pyrido(4,3-b)indole dimaleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Diethylaminopropyl)amino-4,5-dimethyl-8-methoxy-5H-pyrido(4,3-b)indole dimaleate is a complex organic compound belonging to the indole derivative family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Diethylaminopropyl)amino-4,5-dimethyl-8-methoxy-5H-pyrido(4,3-b)indole dimaleate typically involves multiple steps, starting from readily available starting materials. The Fischer indole synthesis is a common method used to construct the indole ring system. This involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reaction. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Diethylaminopropyl)amino-4,5-dimethyl-8-methoxy-5H-pyrido(4,3-b)indole dimaleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-Diethylaminopropyl)amino-4,5-dimethyl-8-methoxy-5H-pyrido(4,3-b)indole dimaleate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Diethylaminopropyl)amino-4,5-dimethyl-8-methoxy-5H-pyrido(4,3-b)indole dimaleate involves its interaction with specific molecular targets in the body. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole: Known for its mutagenic and carcinogenic properties.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
1-(3-Diethylaminopropyl)amino-4,5-dimethyl-8-methoxy-5H-pyrido(4,3-b)indole dimaleate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
111380-27-9 |
|---|---|
Molecular Formula |
C29H38N4O9 |
Molecular Weight |
586.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N',N'-diethyl-N-(8-methoxy-4,5-dimethylpyrido[4,3-b]indol-1-yl)propane-1,3-diamine |
InChI |
InChI=1S/C21H30N4O.2C4H4O4/c1-6-25(7-2)12-8-11-22-21-19-17-13-16(26-5)9-10-18(17)24(4)20(19)15(3)14-23-21;2*5-3(6)1-2-4(7)8/h9-10,13-14H,6-8,11-12H2,1-5H3,(H,22,23);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
HYXYYTNQAWSPKF-LVEZLNDCSA-N |
Isomeric SMILES |
CCN(CCCNC1=NC=C(C2=C1C3=C(N2C)C=CC(=C3)OC)C)CC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCN(CC)CCCNC1=NC=C(C2=C1C3=C(N2C)C=CC(=C3)OC)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


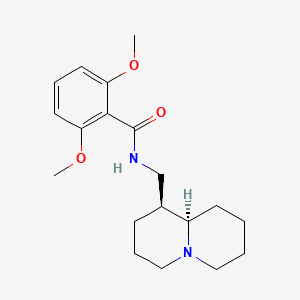
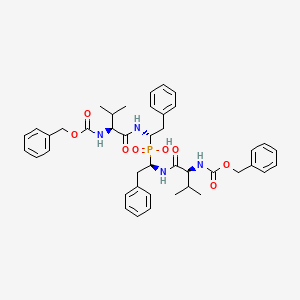
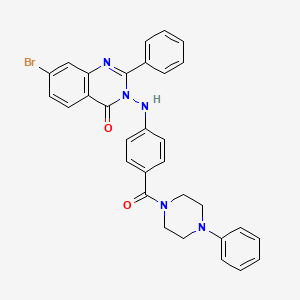

![[(9R,10S)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate](/img/structure/B12745511.png)


